
N,N-Dimethyl-10H-phenothiazin-2-amine
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Overview
Description
N,N-Dimethyl-10H-phenothiazin-2-amine: is a phenothiazine derivative known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its tricyclic structure, which includes two benzene rings joined by a para-thiazine ring. It is commonly used as an antihistamine and antiemetic medication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-10H-phenothiazin-2-amine typically involves the alkylation of phenothiazine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-10H-phenothiazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-Dimethyl-10H-phenothiazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Medicine: this compound is used as an antihistamine and antiemetic medication.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-10H-phenothiazin-2-amine involves its interaction with histamine H1 receptors. By antagonizing these receptors, the compound inhibits the effects of histamine, leading to its antihistamine and antiemetic properties . The molecular targets and pathways involved in its action include the central and peripheral nervous systems .
Comparison with Similar Compounds
Promethazine: A phenothiazine derivative with similar antihistamine and antiemetic properties.
Chlorpromazine: Another phenothiazine compound used as an antipsychotic medication.
Trifluoperazine: A phenothiazine derivative used to treat schizophrenia and other mental health conditions.
Uniqueness: N,N-Dimethyl-10H-phenothiazin-2-amine is unique due to its specific molecular structure and the presence of dimethylamine groups. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
92192-93-3 |
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Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
N,N-dimethyl-10H-phenothiazin-2-amine |
InChI |
InChI=1S/C14H14N2S/c1-16(2)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,1-2H3 |
InChI Key |
YCFJVFNYWSEEJT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
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